N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine
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Overview
Description
N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine: is a heterocyclic compound that features a thiophene ring and a bicyclic amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine typically involves the reaction of thiophene derivatives with bicyclic amines. One common method is the nucleophilic substitution reaction where a thiophene derivative is reacted with a bicyclic amine under controlled conditions. The reaction may require catalysts such as trifluoromethanesulfonic acid or n-butyl lithium to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine can undergo various chemical reactions including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
- N-(oxan-3-ylmethyl)bicyclo[2.2.2]octan-1-amine
- 2-azabicyclo[3.2.2]nonane derivatives
- Thiophene-substituted amines
Uniqueness: N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine is unique due to its combination of a thiophene ring and a bicyclic amine structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18N2S |
---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C12H18N2S/c1-4-14-5-2-11(1)12(8-14)13-7-10-3-6-15-9-10/h3,6,9,11-13H,1-2,4-5,7-8H2 |
InChI Key |
HJHRWMPUNMESKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)NCC3=CSC=C3 |
Origin of Product |
United States |
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